

Application Notes and Protocols for Sativex® (Nabiximols) in a Research Setting

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for **Sativex**® (nabiximols) in research environments. **Sativex** is an oromucosal spray containing a formulated extract of Cannabis sativa that delivers a consistent amount of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio. Each 100 microliter spray contains 2.7 mg of THC and 2.5 mg of CBD.[1][2]

Dosing and Administration Data

The following tables summarize quantitative data on **Sativex** dosing and administration from various clinical trials and research studies.

Table 1: Sativex Dosing Regimens in Clinical Research



Indication	Starting Dose	Titration Schedule	Typical Maintenance Dose	Maximum Recommend ed Dose	Citation(s)
Multiple Sclerosis (MS) Spasticity	1 spray in the evening.	Increase by 1 spray per day as tolerated, up to 12 sprays daily, over a period of up to 2 weeks. A minimum of a 15-minute gap should be left between sprays.	8 sprays per day, divided throughout the day.	12 sprays per day.	[1][3][4]
Cannabis Use Disorder (CUD)	5 sprays per day for the first 2 days.	Gradual increase of 5 sprays per day, reaching a maximum of 42 sprays per day by day 10.	Variable, with averages ranging from 4.1 to 12.8 sprays per day.	Up to 42 sprays per day in some studies.	[5]
Advanced Cancer Pain	1 spray in the evening.	Self-titration to a minimum of 3 sprays per day, then individualized up to 10 sprays per day over 14 days.	Low to medium dose ranges (1-10 sprays/day) showed better efficacy.	Not to exceed 10 sprays per day in the described study.	[6][7][8]



Neuromyelitis Optica Spectrum Disorder (NMOSD)	Pre-specified uptitration schedule over 2 weeks.	Individualized to optimum daily dosage.	To be determined by the study.	12 sprays per day.	[9]
Recurrent Glioblastoma	1 spray in the evening.	Gradual individualized titration by 1 additional spray per day.	Mean of 6-7.5 sprays per day after titration.	12 sprays per day.	[10][11]

Table 2: Pharmacokinetic Parameters of Sativex

(Oromucosal Spray)

Parameter	THC	CBD	Citation(s)
Time to Peak Plasma Concentration (Tmax)	~1.5 hours (after 21.6 mg THC/20 mg CBD dose)	Comparable to THC	[12]
Terminal Elimination Half-life (t½)	1.94, 3.72, and 5.25 hours for 2, 4, and 8 sprays respectively.	5.28, 6.39, and 9.36 hours for 2, 4, and 8 sprays respectively.	[12]

Experimental Protocols

Protocol 1: Administration of Sativex Oromucosal Spray in a Clinical Trial Setting

Objective: To ensure consistent and safe administration of **Sativex** to research participants.

Materials:

- Sativex® (nabiximols) oromucosal spray
- Placebo spray (matching in appearance, taste, and packaging)



- Participant diary for recording dose, time, and any adverse events
- Blood pressure and heart rate monitor

Procedure:

- Participant Instruction:
 - Provide comprehensive training to the participant on the correct use of the oromucosal spray.
 - Instruct the participant to shake the spray vial well before each use.[4]
 - Demonstrate the correct administration technique: spray onto the oromucosal surface (inside of the cheek or under the tongue), varying the application site with each use to avoid irritation.[3][4]
 - Advise participants to maintain a consistent administration schedule in relation to food intake to minimize bioavailability variability.[1][4]
 - Inform participants about potential side effects, such as dizziness and fatigue, which are more common during the initial titration period, and are usually mild and transient.[1]
 - For studies involving driving or operating machinery, caution participants about potential impairment.[10]
- Initial Titration Phase (Example for MS Spasticity):
 - Day 1: Administer one spray in the evening.[4]
 - Days 2-14: Gradually increase the daily dose by one spray per day, as tolerated by the participant, up to a maximum of 12 sprays per day.[1][3] Doses should be divided between morning and evening.[4]
 - Maintain at least a 15-minute interval between sprays.[3][4]
 - The research team should be in regular contact with the participant to monitor for adverse events and adjust the titration schedule if necessary. Dose reduction or temporary



interruption may be required based on the severity of side effects.[1][11]

Maintenance Phase:

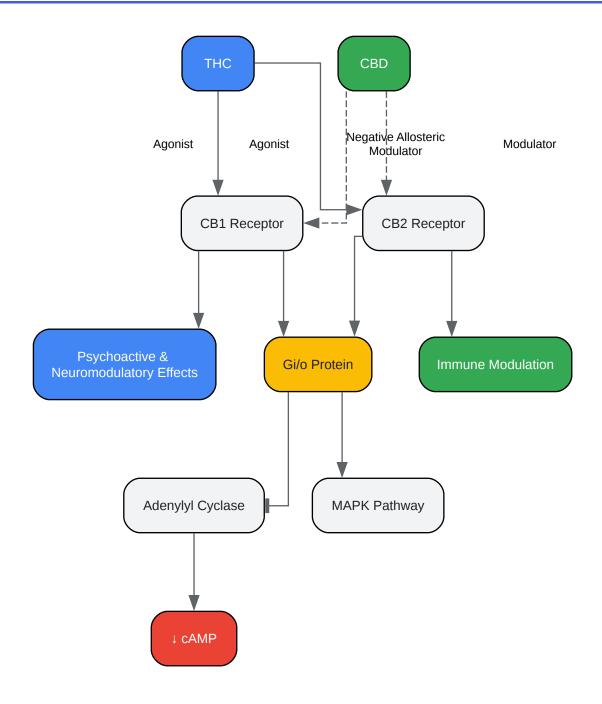
- Once the optimal dose is achieved (balancing efficacy and tolerability), the participant should maintain this dose for the duration of the study period.[1][3]
- The total daily dose can be spread throughout the day according to individual response.[1]

Data Collection:

- Instruct participants to record the date, time, and number of sprays for each administration in their diary.
- Record any adverse events, noting the time of onset, duration, and severity.
- At study visits, review the participant's diary for compliance and adverse events.
- Measure vital signs, such as blood pressure and heart rate, at baseline and regular intervals throughout the study.[13]
- Washout Period (for crossover studies):
 - For crossover trial designs, a washout period of at least 2 weeks is typically implemented between treatment arms to ensure the drug is cleared from the system.[9]

Visualizations Signaling Pathways of THC and CBD



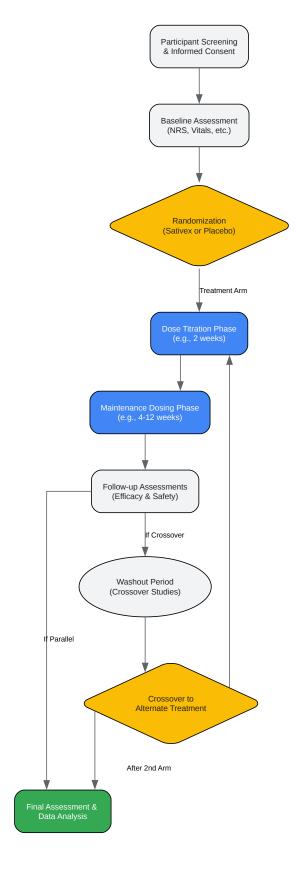


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Caption: Signaling pathways of THC and CBD via cannabinoid receptors.

Experimental Workflow for a Sativex Clinical Trial





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Caption: Generalized workflow for a Sativex clinical trial.



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